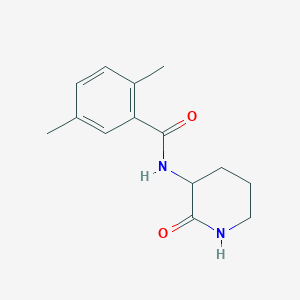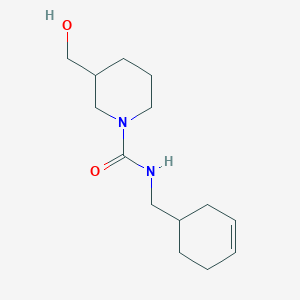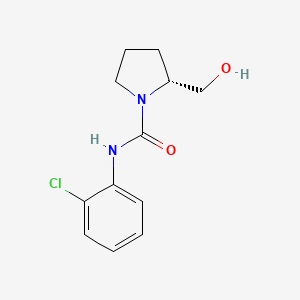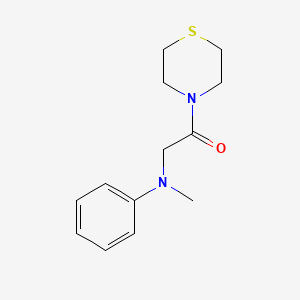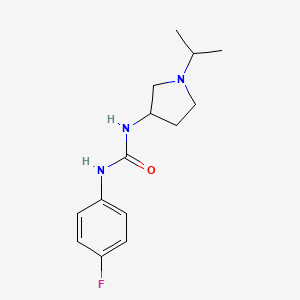
1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a white solid and is commonly referred to as "FPPP" or "Flephedrone". This compound has been the subject of scientific research due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea involves the inhibition of the reuptake of serotonin, dopamine, and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea are still being studied. However, it has been shown to have stimulant properties, which can lead to increased energy, alertness, and focus. Additionally, it has been found to have anxiolytic properties, which can help to reduce anxiety and stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea in lab experiments include its high affinity for the serotonin transporter, making it a useful tool for studying the role of serotonin in the brain. Additionally, its stimulant properties make it useful for studying the effects of stimulants on behavior and cognition. However, the limitations of using this compound in lab experiments include its potential for abuse and the lack of long-term safety data.
Direcciones Futuras
There are several future directions for research on 1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea. These include:
1. Further studies on the mechanism of action of this compound, including its effects on other neurotransmitters and receptors in the brain.
2. Investigating the potential therapeutic applications of this compound in the treatment of depression, anxiety, and ADHD.
3. Developing new synthesis methods for this compound that are more efficient and cost-effective.
4. Studying the long-term safety and potential for abuse of this compound.
5. Exploring the potential use of this compound in the development of new drugs for the treatment of neurological and psychiatric disorders.
In conclusion, 1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea is a chemical compound that has potential applications in medicinal chemistry. Its high affinity for the serotonin transporter and stimulant properties make it a useful tool for studying the role of neurotransmitters in the brain. However, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea involves the reaction of 4-fluoroaniline with 1-propan-2-ylpyrrolidine-3-carboxylic acid, followed by the addition of urea. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of the product is typically high, making this synthesis method a viable option for large-scale production.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea has been the subject of extensive scientific research due to its potential applications in medicinal chemistry. It has been found to have a high affinity for the serotonin transporter, making it a potential candidate for the treatment of depression and anxiety disorders. Additionally, it has been shown to have stimulant properties, which could make it useful in the treatment of attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-(1-propan-2-ylpyrrolidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c1-10(2)18-8-7-13(9-18)17-14(19)16-12-5-3-11(15)4-6-12/h3-6,10,13H,7-9H2,1-2H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWDMWALBRZCML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)NC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[(1-ethylpiperidin-4-yl)methyl]benzamide](/img/structure/B7528269.png)

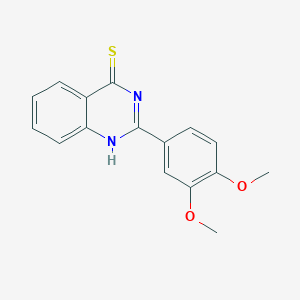

![1-[[2-(2-Chlorophenyl)-1,3-oxazol-4-yl]methyl]pyridin-2-one](/img/structure/B7528308.png)
![1-phenyl-3-(piperidin-1-ylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B7528312.png)
![5-ethyl-N-[(4-fluorophenyl)methyl]-N-prop-2-ynylthiophene-2-carboxamide](/img/structure/B7528317.png)


